![molecular formula C12H9ClN2S3 B13075793 4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thieno[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine typically involves the condensation of appropriate thiophene and pyrimidine derivatives under controlled conditions. One common method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . This reaction involves the condensation of 1,4-dicarbonyl compounds to form the thiophene ring, which is then further functionalized to introduce the chloro and methylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or to modify the thiophene ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication in cancer cells .
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxaldehyde share structural similarities with 4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine.
Pyrimidine derivatives: Compounds such as 2,4-diaminopyrimidine and 5-bromopyrimidine are structurally related and exhibit similar biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methylsulfanyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
属性
分子式 |
C12H9ClN2S3 |
|---|---|
分子量 |
312.9 g/mol |
IUPAC 名称 |
4-chloro-2-(methylsulfanylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN2S3/c1-16-6-9-14-11(13)10-7(5-18-12(10)15-9)8-3-2-4-17-8/h2-5H,6H2,1H3 |
InChI 键 |
NQKHLEDHFJSZEC-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=NC2=C(C(=CS2)C3=CC=CS3)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


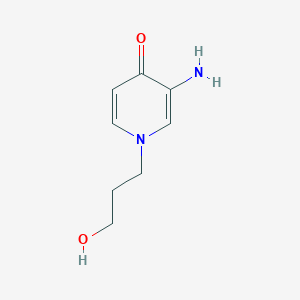
![7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13075716.png)
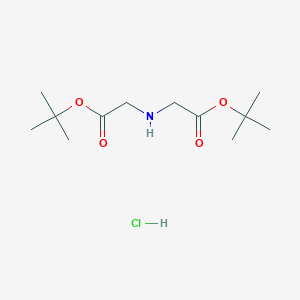

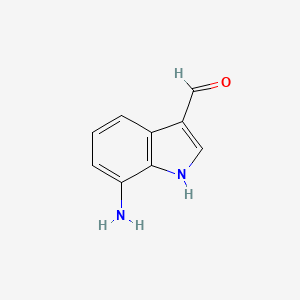
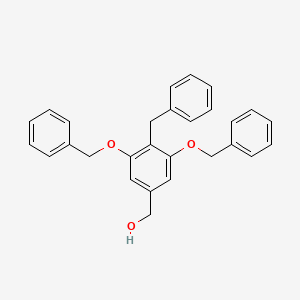
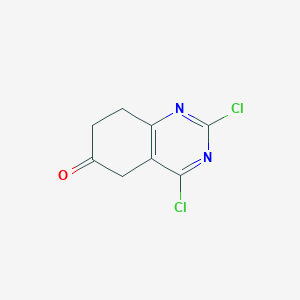

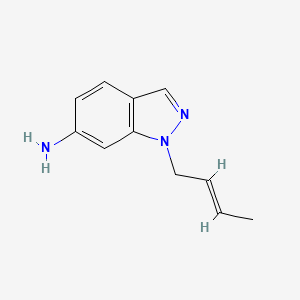
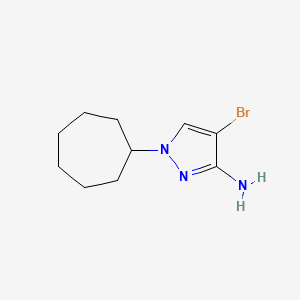
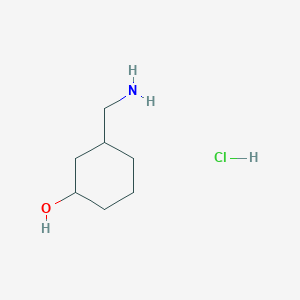
![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
